molecular formula C10H16F3N3O5S B12987246 (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate

Cat. No.: B12987246
M. Wt: 347.31 g/mol
InChI Key: DFJILJPEHFSJGJ-JSSTZBRYSA-N
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Description

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[34]octan-2-yl)ethan-1-one methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and methoxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the trifluoromethyl group, and the methoxyimino functionality. Common reagents used in these steps include trifluoroacetic acid, methanesulfonic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its spirocyclic structure and functional groups allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to modulate biological pathways can be harnessed to develop new therapeutic agents for treating diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to targets, while the spirocyclic structure provides rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl and methoxyimino groups.

    1,3,4-Thiadiazole Derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure and functional groups.

Uniqueness

(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate is unique due to its combination of a spirocyclic core, trifluoromethyl group, and methoxyimino functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16F3N3O5S

Molecular Weight

347.31 g/mol

IUPAC Name

methanesulfonic acid;2,2,2-trifluoro-1-[(5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octan-2-yl]ethanone

InChI

InChI=1S/C9H12F3N3O2.CH4O3S/c1-17-14-6-2-13-3-8(6)4-15(5-8)7(16)9(10,11)12;1-5(2,3)4/h13H,2-5H2,1H3;1H3,(H,2,3,4)/b14-6+;

InChI Key

DFJILJPEHFSJGJ-JSSTZBRYSA-N

Isomeric SMILES

CO/N=C/1\CNCC12CN(C2)C(=O)C(F)(F)F.CS(=O)(=O)O

Canonical SMILES

CON=C1CNCC12CN(C2)C(=O)C(F)(F)F.CS(=O)(=O)O

Origin of Product

United States

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